6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde
CAS No.: 149744-61-6
Cat. No.: VC4855606
Molecular Formula: C9H7NO5
Molecular Weight: 209.157
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 149744-61-6 |
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Molecular Formula | C9H7NO5 |
Molecular Weight | 209.157 |
IUPAC Name | 6-nitro-4H-1,3-benzodioxine-8-carbaldehyde |
Standard InChI | InChI=1S/C9H7NO5/c11-3-6-1-8(10(12)13)2-7-4-14-5-15-9(6)7/h1-3H,4-5H2 |
Standard InChI Key | SUVYFXAZTWIGGZ-UHFFFAOYSA-N |
SMILES | C1C2=C(C(=CC(=C2)[N+](=O)[O-])C=O)OCO1 |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The compound’s IUPAC name, 6-nitro-4H-1,3-benzodioxine-8-carbaldehyde, reflects its bicyclic structure: a 1,3-benzodioxine ring system with a nitro group at position 6 and a carbaldehyde moiety at position 8 (Figure 1) . Its molecular formula is C₉H₇NO₅, with a molecular weight of 209.16 g/mol . The benzodioxine core consists of a benzene ring fused to a 1,3-dioxane ring, creating a rigid bicyclic framework that influences electronic and steric properties .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
CAS Number | 149744-61-6 | |
Molecular Formula | C₉H₇NO₅ | |
Molecular Weight | 209.16 g/mol | |
SMILES | C1C2=C(C(=CC(=C2)N+[O-])C=O)OCO1 | |
InChI Key | SUVYFXAZTWIGGZ-UHFFFAOYSA-N |
Synthesis and Manufacturing
Classical Synthetic Routes
A common pathway involves ring-closing metathesis (RCM) starting from 2,3-dihydroxybenzoic acid derivatives :
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Esterification: 2,3-Dihydroxybenzoic acid is treated with methanol and sulfuric acid to form methyl 2,3-dihydroxybenzoate .
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Alkylation: Reaction with 1,2-dibromoethane in the presence of K₂CO₃ yields the cyclized ester 2,3-dihydro-1,3-benzodioxine-8-carboxylate .
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Nitration: Nitric acid and trifluoroacetic acid introduce the nitro group at position 6 .
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Oxidation: The ester is hydrolyzed to a carboxylic acid and subsequently oxidized to the aldehyde using reagents like pyridinium chlorochromate (PCC) .
Table 2: Synthetic Intermediates and Conditions
Step | Reagent/Conditions | Product | Yield |
---|---|---|---|
1 | H₂SO₄, MeOH, reflux | Methyl 2,3-dihydroxybenzoate | 85% |
2 | 1,2-Dibromoethane, K₂CO₃ | 2,3-Dihydro-1,3-benzodioxine-8-carboxylate | 70% |
3 | HNO₃, CF₃COOH, 0°C | 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carboxylate | 65% |
4 | LiAlH₄ → PCC | 6-Nitro-2,4-dihydro-1,3-benzodioxine-8-carbaldehyde | 50% |
Catalytic Asymmetric Synthesis
Recent advances employ iridium-catalyzed hydrogenation with chiral ligands (e.g., BIDIME-dimer) to produce enantiomerically pure benzodioxanes . This method achieves >99% enantiomeric excess (ee) and operates at low catalyst loadings (ppm levels), enhancing scalability .
Reactivity and Functionalization
Aldehyde Group Reactivity
The carbaldehyde undergoes typical nucleophilic additions:
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Condensation: Forms Schiff bases with amines, useful in heterocyclic synthesis .
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Reduction: Sodium borohydride reduces the aldehyde to a primary alcohol (-CH₂OH) .
Nitro Group Transformations
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Reduction to Amine: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine (-NH₂), enabling further functionalization .
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Electrophilic Substitution: The electron-withdrawing nitro group directs incoming electrophiles to meta positions on the benzene ring .
Biological and Pharmacological Applications
Anticancer Activity
Molecular docking studies demonstrate strong binding affinity (∆G ≈-9.5 kcal/mol) to Bcl-2 and EGFR kinases, key targets in apoptosis and cancer proliferation . In vitro assays against MCF-7 breast cancer cells show IC₅₀ values of ≈12 µM, comparable to doxorubicin .
PARP1 Inhibition
Derivatives of 6-nitro-1,3-benzodioxine exhibit inhibitory activity against poly(ADP-ribose) polymerase 1 (PARP1), with IC₅₀ values <100 nM . This suggests potential in treating BRCA-mutant cancers .
Future Directions
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